molecular formula C7H15BrO B1528506 1-Bromo-4-methoxy-2,2-dimethylbutane CAS No. 1495716-23-8

1-Bromo-4-methoxy-2,2-dimethylbutane

Cat. No.: B1528506
CAS No.: 1495716-23-8
M. Wt: 195.1 g/mol
InChI Key: GEJXSUDUSJCFMK-UHFFFAOYSA-N
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Description

1-Bromo-4-methoxy-2,2-dimethylbutane is an organic compound with the molecular formula C7H15BrO. It is a brominated ether, characterized by the presence of a bromine atom and a methoxy group attached to a butane backbone. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-4-methoxy-2,2-dimethylbutane can be synthesized through several methods. One common approach involves the bromination of 4-methoxy-2,2-dimethylbutane using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN). The reaction is typically carried out in an inert solvent such as carbon tetrachloride or chloroform under reflux conditions.

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes where the reactants are mixed and reacted in a controlled environment to ensure high yield and purity. The use of automated systems and real-time monitoring can optimize the reaction conditions and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-4

Properties

IUPAC Name

1-bromo-4-methoxy-2,2-dimethylbutane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15BrO/c1-7(2,6-8)4-5-9-3/h4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEJXSUDUSJCFMK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CCOC)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Bromo-4-methoxy-2,2-dimethylbutane
Reactant of Route 2
1-Bromo-4-methoxy-2,2-dimethylbutane
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1-Bromo-4-methoxy-2,2-dimethylbutane
Reactant of Route 4
1-Bromo-4-methoxy-2,2-dimethylbutane
Reactant of Route 5
1-Bromo-4-methoxy-2,2-dimethylbutane
Reactant of Route 6
Reactant of Route 6
1-Bromo-4-methoxy-2,2-dimethylbutane

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